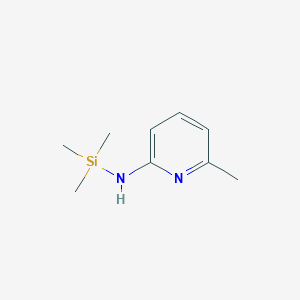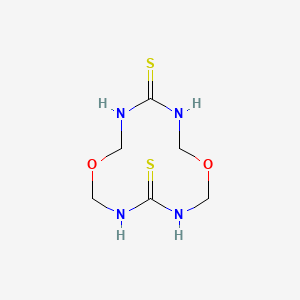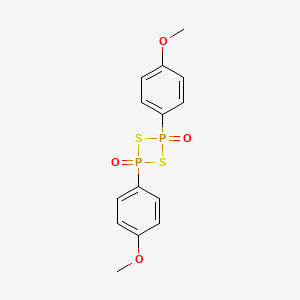
2-(Propan-2-yl)-1,3,2-oxathiaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique oxathiaborinane ring structure
Méthodes De Préparation
The synthesis of 2-(Propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boronic acids with thiols under specific conditions. One common method includes the use of a boronic acid derivative and a thiol in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxathiaborinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(Propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiaborinane ring into simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Propan-2-yl)-1,3,2-oxathiaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems and enzyme inhibitors.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
2-(Propan-2-yl)-1,3,2-oxathiaborinane can be compared with other boron-containing compounds such as boronic acids and boronates. Unlike these simpler compounds, this compound features a more complex ring structure, which imparts unique chemical properties and reactivity. Similar compounds include:
Boronic acids: Simple boron-containing compounds used in organic synthesis.
Boranes: Compounds with boron-hydrogen bonds, used in hydroboration reactions.
Borates: Boron-oxygen compounds with various industrial applications.
This unique structure and reactivity make this compound a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116245-63-7 |
|---|---|
Formule moléculaire |
C6H13BOS |
Poids moléculaire |
144.05 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C6H13BOS/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 |
Clé InChI |
KGNVHHKDOVMQRB-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCS1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


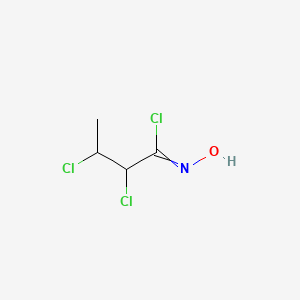

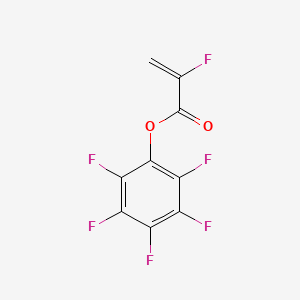
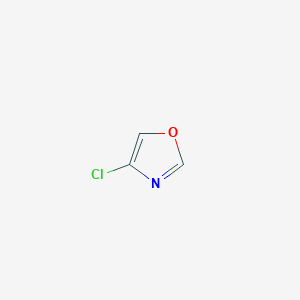

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
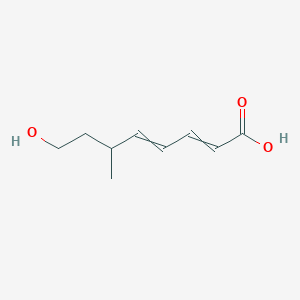
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

